molecular formula C10H9BrN2O2 B11778318 Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate

Katalognummer: B11778318
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: IGDMPQURYKGFCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the benzimidazole ring, which can influence its reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate typically involves the bromination of a benzimidazole precursor followed by esterification. One common method involves the reaction of 2-bromo-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1H-benzo[d]imidazole: Lacks the ester group but has similar reactivity due to the bromine atom.

    Methyl 2-(1H-benzo[d]imidazol-5-yl)acetate: Lacks the bromine atom but has similar ester functionality.

    2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid: The hydrolyzed form of the ester.

Uniqueness

Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate is unique due to the presence of both the bromine atom and the ester group. This combination can influence its reactivity and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

methyl 2-(2-bromo-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C10H9BrN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13)

InChI-Schlüssel

IGDMPQURYKGFCH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.